5-Methyl-2-(m-tolyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out under flow conditions, which allows for a rapid and efficient synthesis . The reaction conditions often include room temperature and the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) and sodium hydroxide (NaOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid involves its interaction with microbial cell membranes, leading to disruption of biofilm formation. The compound targets specific pathways involved in microbial growth and biofilm development, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloxazole-4-carboxylic acid
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate
Uniqueness
5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit biofilm formation and its potential antimicrobial properties make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
IKZFYOWXJWJPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)C(=O)O |
Origin of Product |
United States |
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